![molecular formula C12H19N3O3S B1410847 Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate CAS No. 1046079-23-5](/img/structure/B1410847.png)
Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
Overview
Description
“Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C12H19N3O3S . It has a molecular weight of 285.36 .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate” is characterized by the presence of a piperidine ring, an oxadiazole ring, and a sulfanyl group .Chemical Reactions Analysis
While specific chemical reactions involving “Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate” are not available, related oxadiazole derivatives have been involved in reactions with acid chlorides, leading to acylated compounds .Scientific Research Applications
Synthesis of N-heterocycles
Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized in the stereoselective synthesis of amines and their derivatives, offering a pathway to structurally diverse piperidines, pyrrolidines, and azetidines. These compounds serve as key structural motifs in many natural products and therapeutically relevant compounds, highlighting the versatility of tert-butyl groups in medicinal chemistry (Philip et al., 2020).
Biological Activities of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole rings are featured in numerous synthetic molecules due to their effective binding with various enzymes and receptors, facilitating a broad spectrum of bioactivities. The structural peculiarity of the 1,3,4-oxadiazole ring allows for interactions through weak forces, making these derivatives appealing for the development of medicinal agents targeting a wide range of ailments, including anticancer, antibacterial, and antiviral applications (Verma et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to target protoporphyrinogen oxidase (ppo), an enzyme significant for a diverse family of herbicides .
Biochemical Pathways
If the compound targets ppo like its analogs, it may affect the heme biosynthesis pathway, as ppo is a key enzyme in this pathway .
Result of Action
Similar compounds have shown potent growth inhibition properties against certain cancer cell lines .
properties
IUPAC Name |
tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-12(2,3)18-11(16)15-6-4-5-8(7-15)9-13-14-10(19)17-9/h8H,4-7H2,1-3H3,(H,14,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCAZAMJBGQMNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NNC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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